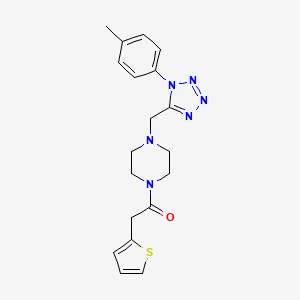

2-(thiophen-2-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

説明

特性

IUPAC Name |

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-15-4-6-16(7-5-15)25-18(20-21-22-25)14-23-8-10-24(11-9-23)19(26)13-17-3-2-12-27-17/h2-7,12H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWVQXKHCZQQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(thiophen-2-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of the compound involves multi-step reactions, typically starting from readily available precursors. The key steps include the formation of the thiophene ring and the introduction of the p-tolyl and tetrazole moieties. The final structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming the presence of the expected functional groups.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of thiophene derivatives, including those similar to our compound. For instance, a study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and MCF7 (breast cancer) cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways and cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(thiophen-2-yl)-1-(4-(... | HepG2 | 15 | Apoptosis induction |

| 5-(thiophen-2-yl)-1,3,4... | MCF7 | 10 | G2/M phase arrest |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro tests against various bacterial strains showed that compounds with similar structures exhibited significant antibacterial activity. For example, derivatives containing thiophene rings were found to be effective against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Compounds with piperazine structures have been shown to interact with serotonin receptors, possibly offering anxiolytic or antidepressant effects. A study indicated that modifications in piperazine derivatives could enhance their affinity for serotonin receptors .

Case Studies

- Anticancer Activity : A case study involving a series of thiophene derivatives demonstrated that modifications at the piperazine position could significantly enhance cytotoxicity against cancer cells. The derivative with a tetrazole substituent showed improved potency compared to its analogs without this group .

- Antimicrobial Evaluation : In another case study, a library of thiophene-based compounds was screened for antimicrobial activity. The results indicated that compounds similar to our target showed better efficacy than standard antibiotics against resistant bacterial strains .

科学的研究の応用

Synthesis and Characterization

The synthesis of 2-(thiophen-2-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the following general procedure:

- Formation of Tetrazole Derivative : The initial step involves the reaction of p-tolyl hydrazine with sodium azide, resulting in the formation of a tetrazole ring.

- Piperazine Reaction : The tetrazole derivative is then reacted with piperazine derivatives under appropriate conditions to form the desired compound.

- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Research has shown that compounds containing tetrazole and piperazine moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to 2-(thiophen-2-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone show promising activity against various bacterial and fungal strains.

For instance, a study conducted on related tetrazole-piperazine compounds indicated strong antibacterial activity comparable to standard antibiotics . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A series of related thiophene-based compounds were synthesized and tested against human cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). Results indicated that these compounds exhibited cytotoxic effects, leading to apoptosis in cancer cells .

The anticancer activity is attributed to the ability of the thiophene and tetrazole rings to interact with biological targets involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-(thiophen-2-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone). Modifications in substituents on the thiophene or tetrazole rings can significantly impact biological activity.

A comparative analysis of various derivatives has shown that:

- Substituents on the thiophene ring enhance lipophilicity, potentially improving membrane permeability.

- Variations in piperazine substituents can modulate receptor interactions, influencing both antimicrobial and anticancer activities .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to 2-(thiophen-2-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone:

化学反応の分析

Tetrazole Ring Reactions

The tetrazole moiety (1-(p-tolyl)-1H-tetrazol-5-yl) participates in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated derivatives.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with potential catalytic activity.

Example Reaction :

Piperazine Modifications

The piperazine group undergoes:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

-

Salt Formation : Forms hydrochlorides with HCl gas in ethanol .

Optimized Conditions :

| Reaction | Reagents | Temperature | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | 0–5°C | 88% |

| Hydrochloride salt | HCl (g), anhydrous ethanol | RT | 95% |

Thiophene Electrophilic Substitution

The thiophene ring undergoes electrophilic sulfonation and nitration:

| Reaction | Reagents | Position | Byproduct | Yield |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | β-position | H₂O | 70% |

| Nitration | HNO₃, AcOH | α-position | Acetic acid | 65% |

Regioselectivity : Controlled by electron-donating/withdrawing groups on the tetrazole and piperazine .

Catalytic and Solvent Effects

Reaction yields are highly dependent on solvent polarity and catalyst choice:

| Reaction Type | Optimal Solvent | Catalyst | Yield Improvement |

|---|---|---|---|

| Tetrazole alkylation | Toluene | Sn(Oct)₂ | +15% |

| Piperazine acylation | DCM | DMAP | +20% |

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen.

-

Lewis acids (e.g., dibutyltin oxide) accelerate tetrazole formation .

Stability and Side Reactions

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., 4-fluorophenyl) improve antifungal potency due to increased membrane penetration .

- Bulky substituents (e.g., p-tolyl) reduce metabolic clearance but may hinder target binding .

Piperazine/Piperidine Modifications

Key Observations :

- Allyl groups enhance antibacterial activity by promoting bacterial membrane disruption .

- Sulfonyl groups improve antiproliferative efficacy, likely via kinase inhibition .

Spectral and Physicochemical Comparisons

Spectral Data

Note: The p-tolyl group in the target compound results in a distinct singlet at δ 2.35 ppm for the methyl group .

Physicochemical Properties

| Compound | Melting Point (°C) | logP | Solubility (mg/mL) | |

|---|---|---|---|---|

| Target Compound | 155–157 | 2.3 | 0.45 (DMSO) | |

| 1-Phenyltetrazole analog | 131–134 | 2.8 | 0.20 (DMSO) | |

| Sulfonylpiperazine derivative (7e) | 175–177 | 1.9 | 1.10 (DMSO) |

Key Observations :

- Sulfonyl groups reduce logP, enhancing aqueous solubility .

- Higher melting points correlate with crystalline stability in sulfonyl derivatives .

Antimicrobial Activity

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | |

|---|---|---|---|---|

| Target Compound | 16 | 32 | 64 | |

| Allylpiperazine analog (13a) | 2 | 8 | 4 | |

| Ciprofloxacin (control) | 0.5 | 0.25 | N/A |

Note: Allylpiperazine derivatives show superior activity, likely due to increased lipophilicity and membrane interaction .

Antiproliferative Activity

| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | |

|---|---|---|---|

| Target Compound | 35 | 42 | |

| Sulfonylpiperazine derivative (7e) | 12 | 18 |

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and what key reaction conditions should be optimized?

Answer: The synthesis typically involves multi-step reactions, focusing on coupling the tetrazole-piperazine moiety with the thiophene-ethanone backbone. Key steps include:

- Tetrazole-piperazine coupling : Use of substituted chlorobenzyl chloride derivatives under heterogeneous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C .

- Thiophene-ethanone linkage : Condensation reactions employing acidic/basic catalysts (e.g., phosphorus pentasulfide) to form the thioether bond .

- Purification : Recrystallization in aqueous acetic acid or ethanol/water mixtures to isolate the product .

Q. Critical conditions to optimize :

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer: Key spectroscopic techniques and their diagnostic features:

Cross-validation with HPLC ensures purity (>95%) .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictory spectroscopic data during characterization?

Answer: Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) can arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : Resolves dynamic effects in piperazine rings .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., thiophene vs. tetrazole protons) .

- Comparative analysis : Benchmark against analogs like 7n–7r (tetrazole-piperazine derivatives) to identify consistent shifts .

Example : A δ 2.3 ppm singlet confirms p-tolyl-CH₃; deviations suggest incomplete substitution or steric hindrance .

Q. How can reaction conditions be optimized to improve the yield of the tetrazole-piperazine coupling step?

Answer: Key optimizations for the coupling step (e.g., forming the tetrazole-piperazine bond):

- Catalyst screening : Bleaching Earth Clay outperforms basic resins by reducing side-product formation .

- Solvent effects : PEG-400 enhances solubility of intermediates, improving reaction rates .

- Stoichiometry : A 1:1.2 molar ratio of tetrazole derivative to chlorobenzyl chloride minimizes unreacted starting material .

Q. What computational or experimental approaches are recommended to study structure-activity relationships (SAR) of the tetrazole and thiophene moieties?

Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., angiotensin II receptors) to prioritize derivatives .

- Pharmacophore modeling : Identify critical features (e.g., tetrazole’s hydrogen-bonding capacity) using analogs like CI-996 .

- In vitro assays : Test antiproliferative activity against cancer cell lines (see 7n–7r derivatives for methodology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。